

# Application Notes and Protocols for 3-Chloro-4-propoxybenzaldehyde

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## Compound of Interest

Compound Name: 3-Chloro-4-propoxybenzaldehyde

Cat. No.: B1275944

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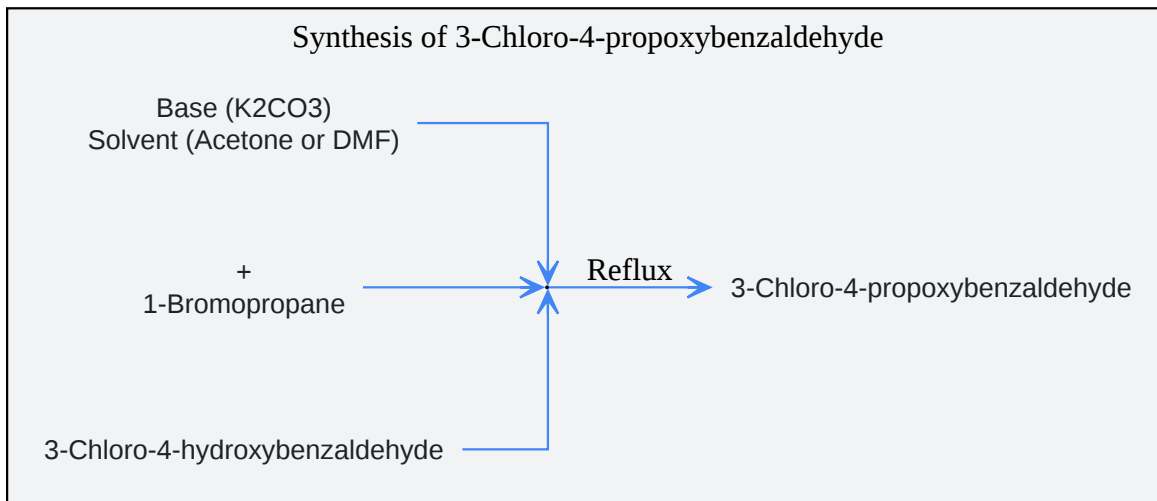
## Introduction

**3-Chloro-4-propoxybenzaldehyde** is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a wide range of organic molecules.<sup>[1]</sup> Its substituted benzaldehyde structure makes it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries.<sup>[1]</sup> In medicinal chemistry, this compound is explored for its potential biological activities and as a precursor for the development of new therapeutic agents.<sup>[1]</sup> This document provides detailed protocols for the synthesis of **3-Chloro-4-propoxybenzaldehyde** and outlines its applications.

## Synthesis of 3-Chloro-4-propoxybenzaldehyde

The primary synthetic route to **3-Chloro-4-propoxybenzaldehyde** is through the Williamson ether synthesis, starting from 3-Chloro-4-hydroxybenzaldehyde and a propyl halide. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace the halide from the propylating agent.

## Reaction Scheme:



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Caption: Williamson ether synthesis of **3-Chloro-4-propoxybenzaldehyde**.

## Experimental Protocol

This protocol is adapted from the synthesis of similar alkoxybenzaldehyde derivatives.

Materials:

- 3-Chloro-4-hydroxybenzaldehyde
- 1-Bromopropane (or 1-Iodopropane)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Acetone (or N,N-Dimethylformamide - DMF), anhydrous
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Thin Layer Chromatography (TLC) plates and chamber

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 3-Chloro-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (or DMF) to make a 0.2 M solution.
- **Addition of Alkylating Agent:** To the stirred suspension, add 1-bromopropane (1.5 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (for acetone,  $\sim 56^\circ\text{C}$ ; for DMF, a temperature of  $80\text{--}100^\circ\text{C}$  can be used) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).<sup>[2]</sup>
- **Work-up:**
  - After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate.

- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with water (2x) and then with brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
  - Purify the crude product by column chromatography on silica gel.
  - Select an appropriate eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. A common starting point is a 9:1 hexane:ethyl acetate mixture.
  - Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield **3-Chloro-4-propoxybenzaldehyde** as a white solid.[\[1\]](#)

## Quantitative Data

Parameter	Value	Reference
Starting Material	3-Chloro-4-hydroxybenzaldehyde	
Reagents	1-Bromopropane, Potassium Carbonate	
Solvent	Acetone or DMF	
Reaction Time	12-24 hours	
Reaction Temperature	Reflux	
Purity (Typical)	≥ 95% (by NMR)	<a href="#">[1]</a>
Appearance	White solid	<a href="#">[1]</a>

Note: The exact yield is not specified in the available literature, but similar Williamson ether syntheses for related compounds report yields in the range of 70-90%.

## Characterization Data

Analysis	Expected Data
<sup>1</sup> H NMR	Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons (in the range of 7.0-8.0 ppm), the -O-CH <sub>2</sub> - protons of the propoxy group (triplet, ~4.0 ppm), the central -CH <sub>2</sub> - protons (sextet, ~1.8 ppm), and the terminal -CH <sub>3</sub> protons (triplet, ~1.0 ppm).
<sup>13</sup> C NMR	Signals for the aldehyde carbon (~190 ppm), aromatic carbons (in the range of 110-160 ppm), and the carbons of the propoxy group (~70 ppm for -O-CH <sub>2</sub> , ~22 ppm for the central -CH <sub>2</sub> , and ~10 ppm for the -CH <sub>3</sub> ).
Mass Spectrometry	Molecular ion peak [M] <sup>+</sup> at m/z = 198.05 and [M+2] <sup>+</sup> at m/z = 200.05 (due to the chlorine isotope), consistent with the molecular formula C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub> .

## Applications in Drug Development

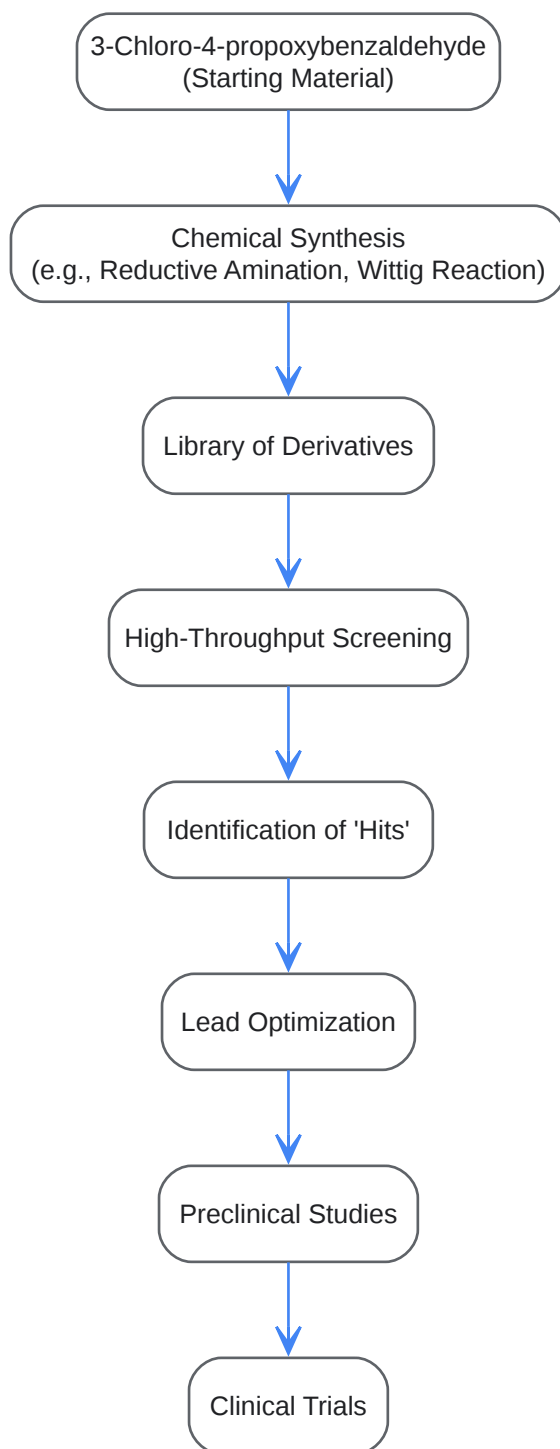
**3-Chloro-4-propoxybenzaldehyde** is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group allows for a variety of subsequent reactions, including:

- Reductive amination: To introduce amine functionalities.
- Wittig reaction: To form alkenes.
- Aldol condensation: To form α,β-unsaturated ketones.
- Oxidation: To form the corresponding carboxylic acid.

- Reduction: To form the corresponding alcohol.

These transformations are fundamental in building the carbon skeleton of drug candidates. While specific signaling pathways directly modulated by **3-Chloro-4-propoxybenzaldehyde** are not well-documented, its derivatives are investigated for a range of biological activities. The development of novel compounds from this intermediate may lead to the discovery of new modulators of various signaling pathways implicated in disease.

## Logical Workflow for Drug Discovery Application



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Caption: Drug discovery workflow utilizing **3-Chloro-4-propoxybenzaldehyde**.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
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